4-amino-N-cyclohexyl-N-methylbenzamide, also known as U-47700, is a synthetic compound first developed by the Upjohn Company in the 1970s. It belongs to the class of chemicals known as synthetic opioids, specifically a cyclohexyl trans-1,2-diamine derivative. U-47700 was initially investigated for its potential analgesic properties due to its structural similarity to other known opioid analgesics.
U-47700 possesses two chiral centers, resulting in the existence of both cis and trans racemic mixtures. The commercially available form is primarily the trans isomer. The molecule consists of a benzamide core with a 4-amino group, a N-methyl group, and a N-cyclohexyl substituent at the amide nitrogen.
U-47700 acts as a full agonist at the µ-opioid receptor. It exhibits a strong binding affinity for the µ-opioid receptor compared to the κ-opioid receptor. This binding interaction triggers downstream signaling cascades associated with opioid receptor activation, leading to the observed analgesic effects.
Limited information is available on the specific physical and chemical properties of U-47700. It is known to be a white powder at room temperature. Further studies are needed to determine its solubility, melting point, boiling point, and other relevant properties.
U-47700 poses significant safety concerns due to its potency as a µ-opioid receptor agonist. It has been associated with severe adverse effects, including respiratory depression and death. Handling U-47700 requires strict safety protocols and should only be conducted by qualified personnel in controlled laboratory settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2